Cas no 1805015-04-6 (2,4-Bis(trifluoromethyl)-3-hydroxybenzylamine)

2,4-Bis(trifluoromethyl)-3-hydroxybenzylamine Chemical and Physical Properties
Names and Identifiers
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- 2,4-Bis(trifluoromethyl)-3-hydroxybenzylamine
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- Inchi: 1S/C9H7F6NO/c10-8(11,12)5-2-1-4(3-16)6(7(5)17)9(13,14)15/h1-2,17H,3,16H2
- InChI Key: HRQRRDZKAMNCFT-UHFFFAOYSA-N
- SMILES: FC(C1C(=C(C(F)(F)F)C=CC=1CN)O)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 263
- Topological Polar Surface Area: 46.2
- XLogP3: 2.2
2,4-Bis(trifluoromethyl)-3-hydroxybenzylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A014003866-1g |
2,4-Bis(trifluoromethyl)-3-hydroxybenzylamine |
1805015-04-6 | 97% | 1g |
1,534.70 USD | 2021-06-22 |
2,4-Bis(trifluoromethyl)-3-hydroxybenzylamine Related Literature
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Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
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Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
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3. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
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4. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
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Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
Additional information on 2,4-Bis(trifluoromethyl)-3-hydroxybenzylamine
Research Brief on 2,4-Bis(trifluoromethyl)-3-hydroxybenzylamine (CAS: 1805015-04-6): Recent Advances and Applications
2,4-Bis(trifluoromethyl)-3-hydroxybenzylamine (CAS: 1805015-04-6) is a fluorinated aromatic amine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural and electronic properties. Recent studies have explored its potential as a versatile building block in drug discovery, particularly in the development of enzyme inhibitors and bioactive small molecules. This research brief synthesizes the latest findings on this compound, highlighting its synthesis, biological activity, and emerging applications.
A 2023 study published in the Journal of Medicinal Chemistry reported the efficient synthesis of 2,4-Bis(trifluoromethyl)-3-hydroxybenzylamine via a multi-step route involving regioselective trifluoromethylation and reductive amination. The compound's electron-withdrawing trifluoromethyl groups and hydroxyl functionality were found to enhance its binding affinity to target proteins, particularly in the context of kinase inhibition. Molecular docking simulations revealed stable interactions with ATP-binding sites, suggesting its utility in designing kinase-targeted therapeutics.
In the area of antimicrobial research, a team at the University of Tokyo demonstrated in 2024 that derivatives of 2,4-Bis(trifluoromethyl)-3-hydroxybenzylamine exhibit potent activity against drug-resistant bacterial strains, including MRSA and ESBL-producing E. coli. The compound's ability to disrupt bacterial cell wall synthesis was attributed to its interaction with penicillin-binding proteins (PBPs), with the trifluoromethyl groups playing a crucial role in membrane penetration. These findings were published in ACS Infectious Diseases and have sparked interest in developing novel antibiotics based on this scaffold.
Recent preclinical studies have also explored the compound's potential in central nervous system (CNS) drug development. Research published in Neuropharmacology (2024) demonstrated that 2,4-Bis(trifluoromethyl)-3-hydroxybenzylamine derivatives can cross the blood-brain barrier and modulate GABAA receptor activity, showing promise as anxiolytic agents with reduced sedative effects compared to benzodiazepines. The compound's metabolic stability and low toxicity profile make it particularly attractive for further CNS drug development.
From a chemical biology perspective, 2,4-Bis(trifluoromethyl)-3-hydroxybenzylamine has emerged as a valuable probe for studying protein-ligand interactions. Its 19F NMR signature allows for real-time monitoring of binding events, as demonstrated in a 2024 Nature Chemical Biology publication. Researchers have utilized this property to develop fragment-based drug discovery platforms, enabling rapid screening of protein targets and identification of allosteric binding sites.
Looking forward, the unique properties of 2,4-Bis(trifluoromethyl)-3-hydroxybenzylamine position it as a promising scaffold for multiple therapeutic areas. Current research efforts are focused on optimizing its pharmacokinetic properties and exploring its potential in targeted drug delivery systems. The compound's versatility and demonstrated biological activities suggest it will remain an important focus of chemical biology and medicinal chemistry research in the coming years.
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